2-Methylquinoline-8-carbonitrile
Overview
Description
2-Methylquinoline-8-carbonitrile is a useful research compound. Its molecular formula is C11H8N2 and its molecular weight is 168.19. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic and Charge Transport Properties
2-Methylquinoline-8-carbonitrile derivatives have been explored for their potential in optoelectronic applications. A study by Irfan et al. (2020) on hydroquinoline derivatives, including this compound, reveals their promising structural, electronic, optical, and charge transport properties. These compounds exhibit efficient multifunctional material characteristics, suitable for optoelectronic applications (Irfan et al., 2020).
Chemosensors for Metal Ion Detection
This compound derivatives have been used in the design of chemosensors. Shally et al. (2020) developed novel chemosensors using these compounds for the selective identification of Pd2+ ions. These sensors demonstrate high selectivity and low limits of detection, making them applicable in detecting toxic metal ions (Shally et al., 2020).
Coordination Chemistry
These compounds play a significant role in coordination chemistry. Najafi et al. (2011) demonstrated the use of this compound derivatives in forming complex salts with zinc ions, exhibiting unique hydrogen bonding and coordination structures. This research contributes to the understanding of metal-ligand interactions in coordination compounds (Najafi et al., 2011).
Photophysical Properties
The photophysical properties of this compound derivatives have been studied due to their potential applications in photochemistry. HataNorisuke et al. (2006) investigated the photoinduced substitution reactions of these compounds, revealing their unique behavior under external magnetic fields. Such studies are crucial in understanding the photophysical characteristics of organic compounds (HataNorisuke et al., 2006).
Synthesis of Novel Derivatives
Research by Elkholy and Morsy (2006) focused on the synthesis of novel derivatives of this compound. Their work contributes to the development of new organic compounds with potential applications in various fields of chemistry (Elkholy & Morsy, 2006).
Safety and Hazards
Future Directions
Quinoline derivatives, including 2-Methylquinoline-8-carbonitrile, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous biological compounds containing the quinoline nucleus . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas .
Properties
IUPAC Name |
2-methylquinoline-8-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-5-6-9-3-2-4-10(7-12)11(9)13-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSYPFUYZMSQMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C#N)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652832 | |
Record name | 2-Methylquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864779-05-5 | |
Record name | 2-Methylquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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